Cas no 303798-65-4 (3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one)

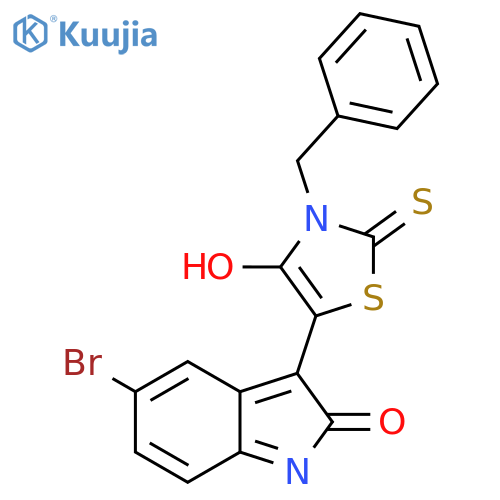

303798-65-4 structure

商品名:3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one

3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one

- 3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one

- AKOS003331592

- F1502-0256

- AKOS000347519

- 3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one

- (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one

- (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one

- 303798-65-4

-

- インチ: 1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2

- InChIKey: ODFQNAHLHWRTFJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC2C(C=1)=C(C(N=2)=O)C1=C(N(C(=S)S1)CC1C=CC=CC=1)O

計算された属性

- せいみつぶんしりょう: 429.94453g/mol

- どういたいしつりょう: 429.94453g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 817

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 110Ų

3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1502-0256-5mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-3mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-2μmol |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-20mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-25mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-30mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-1mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-40mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-4mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1502-0256-50mg |

3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |

303798-65-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 |

3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

4. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

303798-65-4 (3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one) 関連製品

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬